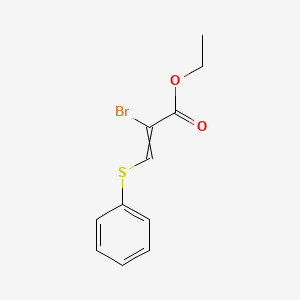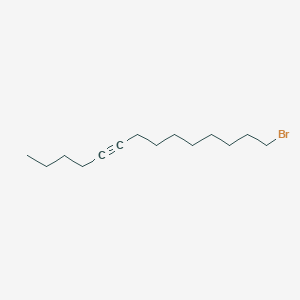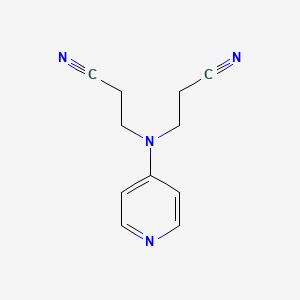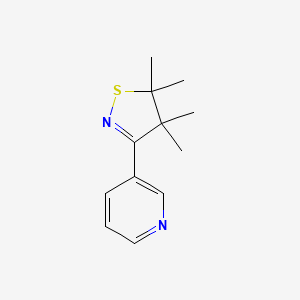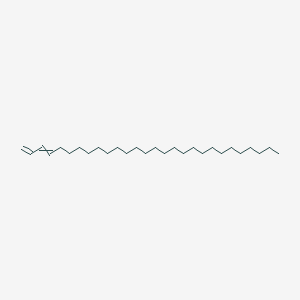
Octacosa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octacosa-1,3-diene is a long-chain hydrocarbon with two double bonds located at the first and third positionsThis compound is notable for its role in the chemical ecology of certain species, such as Drosophila melanogaster, where it functions as a pheromone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dienes, including octacosa-1,3-diene, can be achieved through various methods. One common approach involves the use of palladium-catalyzed Heck-type reactions of allenes . Another method includes the stereoselective construction of 1,3-dienes from 2,4-dichlorohomoallyl acetates, derived from the indium-promoted allylation of aldehydes with 3-bromo-1,3-dichloro-propene and subsequent acetylation .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Octacosa-1,3-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes. Substitution reactions can result in the formation of various substituted dienes.
Aplicaciones Científicas De Investigación
Octacosa-1,3-diene has several scientific research applications, particularly in the field of chemical ecology. It is used to study the behavior and communication of insects, such as Drosophila melanogaster . This compound is also of interest in the study of pheromones and their role in mating and other behaviors . Additionally, it may have applications in the development of new materials and chemical processes due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of octacosa-1,3-diene involves its interaction with specific molecular targets, such as receptors in the olfactory system of insects. In Drosophila melanogaster, for example, it has been found to co-localize in the ejaculatory bulb with other pheromones and is transferred to females during mating . This transfer results in a long-term depression of female sexual attractiveness following mating .
Comparación Con Compuestos Similares
Octacosa-1,3-diene can be compared with other long-chain hydrocarbons and dienes, such as:
Heptacosa-7,11-diene: Another long-chain diene with similar pheromonal properties.
Nonacosa-7,11-diene: A related compound with similar ecological roles.
11-cis-vaccenyl acetate: A pheromone found in Drosophila melanogaster that shares some functional similarities with this compound.
These compounds share structural similarities but differ in their specific roles and effects in chemical communication and ecological interactions.
Propiedades
Número CAS |
90216-86-7 |
|---|---|
Fórmula molecular |
C28H54 |
Peso molecular |
390.7 g/mol |
Nombre IUPAC |
octacosa-1,3-diene |
InChI |
InChI=1S/C28H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-28H2,2H3 |
Clave InChI |
OGBLSRZNQXYNEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate](/img/structure/B14374637.png)
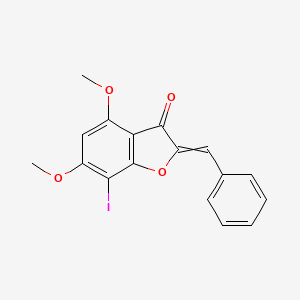
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate](/img/structure/B14374648.png)

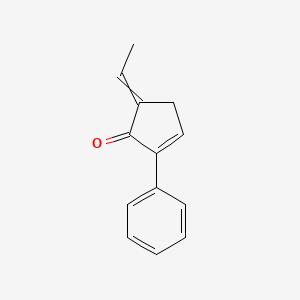
![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)
stannane](/img/structure/B14374678.png)

![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)
